4'-(Trifluoromethyl)acetophenone
Overview
Description
4’-(Trifluoromethyl)acetophenone, also known as 4-acetylbenzotrifluoride, is an organic compound with the molecular formula C9H7F3O. It is a derivative of acetophenone where a trifluoromethyl group is substituted at the para position of the phenyl ring. This compound is widely used in organic synthesis due to its unique chemical properties, particularly the electron-withdrawing effect of the trifluoromethyl group.
Mechanism of Action
Target of Action
4’-(Trifluoromethyl)acetophenone, also known as 1-(4-(trifluoromethyl)phenyl)ethanone, is a chemical compound with the formula C9H7F3O
Mode of Action
It has been used in the enantioselective addition of dialkylzinc mediated by 1,2-bis(hydroxycamphorsulfonamido)cyclohexenes in the presence of titanium tetraisopropoxide .
Biochemical Pathways
It has been used in the bromination of various acetophenone derivatives .
Result of Action
It has been used in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-(Trifluoromethyl)acetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of trifluoromethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the reaction of trifluoromethylbenzene with acetyl chloride in the presence of a base such as pyridine. This method is advantageous as it avoids the use of corrosive aluminum chloride.
Industrial Production Methods: Industrial production of 4’-(Trifluoromethyl)acetophenone often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4’-(Trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4’-(trifluoromethyl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4’-(Trifluoromethyl)benzoic acid.
Reduction: 4’-(Trifluoromethyl)phenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-(Trifluoromethyl)acetophenone has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of drugs targeting specific enzymes or receptors, particularly those involved in metabolic pathways.
Industry: It is used in the production of specialty chemicals, including polymers and advanced materials.
Comparison with Similar Compounds
4’-Fluoroacetophenone: Similar structure but with a fluoro group instead of a trifluoromethyl group.
4’-Chloroacetophenone: Contains a chloro group instead of a trifluoromethyl group.
3’,5’-Bis(trifluoromethyl)acetophenone: Contains two trifluoromethyl groups at the meta positions.
Uniqueness: 4’-(Trifluoromethyl)acetophenone is unique due to the presence of the trifluoromethyl group, which significantly enhances its electron-withdrawing properties compared to other halogenated acetophenones. This makes it particularly useful in reactions requiring strong electron-withdrawing groups, such as nucleophilic aromatic substitution and certain catalytic processes.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAISVSEJFEWBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221130 | |
Record name | 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
709-63-7 | |
Record name | 4-(Trifluoromethyl)acetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=709-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-(4-(Trifluoromethyl)phenyl)ethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709637 | |
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Record name | 709-63-7 | |
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Record name | 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.831 | |
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Record name | 1-[4-(Trifluoromethyl)phenyl]ethanone | |
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